molecular formula C7H10BrN3O2 B13644261 Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13644261
M. Wt: 248.08 g/mol
InChI Key: OSNNBWKIWOLWII-UHFFFAOYSA-N
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Description

Evolution of Pyrazole-Based Compound Research

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole core and Hans von Pechmann’s seminal 1898 synthesis using acetylene and diazomethane. Early studies focused on elucidating the ring’s electronic properties, such as its planar geometry and resonance stabilization, which arise from the conjugation of nitrogen lone pairs with the aromatic π-system. The discovery of bioactive pyrazole derivatives, such as phenazone (the first commercial antipyretic), catalyzed interest in their medicinal potential. By the mid-20th century, pyrazole-based drugs like celecoxib and cimetidine demonstrated anti-inflammatory and antihistaminic activities, respectively, solidifying the heterocycle’s pharmaceutical relevance. Contemporary research leverages pyrazole’s versatility to develop targeted therapies, including kinase inhibitors and epigenetic modulators.

Academic Significance of Ethyl 5-Amino-3-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate in Heterocyclic Chemistry

This compound’s academic value stems from its multifunctional structure, which enables diverse chemical modifications. The bromine atom at position 3 facilitates cross-coupling reactions, while the ester group at position 4 allows hydrolysis to carboxylic acids or reduction to alcohols. The methyl group at position 1 enhances steric stability, and the amino group at position 5 participates in hydrogen bonding and Schiff base formation. These features make it a pivotal intermediate in synthesizing fused pyrazole systems, such as pyranopyrazoles and indolopyrazoles, which exhibit anticancer and kinase-inhibitory properties. For example, derivatives bearing similar substitution patterns have shown IC~50~ values as low as 0.08 μM against histone deacetylases (HDACs), outperforming reference drugs like vorinostat.

Research Timeline and Key Milestones in Pyrazole Derivative Studies

Key milestones in pyrazole research include:

  • 1883 : Knorr coins the term “pyrazole” and characterizes its aromaticity.
  • 1898 : Pechmann develops the first pyrazole synthesis via [3+2] cycloaddition.
  • 1960s : Discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) containing pyrazole scaffolds.
  • 2010s : Advances in transition-metal-catalyzed functionalization, enabling regioselective bromination and amination of pyrazoles.
  • 2020s : Computational studies rationalize the electronic effects of substituents on pyrazole reactivity, guiding the design of this compound analogs.

Integration of this compound into Contemporary Academic Discourse

Recent studies emphasize this compound’s utility in fragment-based drug discovery. Its bromine atom serves as a handle for Suzuki-Miyaura couplings, enabling rapid diversification of the pyrazole core. For instance, palladium-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives investigated as protein kinase inhibitors. Additionally, the amino group’s nucleophilicity supports condensation reactions with carbonyl compounds, generating hydrazone-linked conjugates with enhanced bioavailability. These applications underscore its role as a “molecular building block” in medicinal chemistry, as evidenced by its inclusion in synthetic workflows for HDAC and kinase inhibitors.

Overview of Major Theoretical Perspectives in Pyrazole Chemistry

Theoretical investigations of pyrazole derivatives focus on three areas:

  • Electronic Effects : The electron-withdrawing nature of bromine and the electron-donating methyl group create a push-pull system that modulates the ring’s electron density, influencing reactivity in electrophilic substitution reactions.
  • Steric Considerations : Substituents at position 1 (methyl) and position 3 (bromo) impose steric constraints that favor certain regioisomers during functionalization.
  • Hydrogen-Bonding Capacity : The amino group at position 5 engages in intermolecular hydrogen bonds, enhancing crystal packing and solubility.

Table 1: Comparative Structural Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C~7~H~10~BrN~3~O~2~ 248.08 Bromo, amino, methyl, ester
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate C~7~H~9~BrN~2~O~2~ 233.06 Bromo, methyl, ester
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate C~6~H~8~BrN~3~O~2~ 234.05 Bromo, amino, ester

Data sourced from PubChem entries.

The structural nuances highlighted in Table 1 demonstrate how minor variations in substitution patterns markedly alter physicochemical properties. For example, the presence of an amino group in this compound increases its molecular weight and hydrogen-bonding potential compared to non-amino analogs. These differences directly impact applications in drug design, where solubility and target affinity are critical.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

ethyl 5-amino-3-bromo-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H10BrN3O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3,9H2,1-2H3

InChI Key

OSNNBWKIWOLWII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Br)C)N

Origin of Product

United States

Preparation Methods

Detailed Stepwise Description

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C.
  • 40% aqueous methylhydrazine is added dropwise, maintaining temperature below 0 °C.
  • After addition, the mixture is cooled to -5 °C and stirred for 30 minutes.
  • A white solid precipitates, which is filtered, washed with diethyl ether, and vacuum dried.
  • The intermediate is heated at 100 °C in an oil bath, then vacuum dried to yield the ester intermediate.

Step 2: Bromination to form Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • The ester from Step 1 is dissolved in acetonitrile.
  • Tribromooxyphosphorus is added, and the mixture is refluxed for 15 hours.
  • After reaction completion (monitored by TLC), the mixture is cooled and poured into precooled saturated sodium carbonate solution.
  • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and vacuum dried to obtain the brominated ester (yield 55.9%).

Step 3: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • The brominated ester is dissolved in ethanol.
  • 10% sodium hydroxide solution is added at room temperature and stirred for 2 hours.
  • Excess ethanol is removed under vacuum.
  • The aqueous phase is acidified to pH 9 with 2N hydrochloric acid, extracted with ethyl acetate, dried, and vacuum dried to yield the carboxylic acid (yield 93.2%).

Step 4: Formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

  • The carboxylic acid is dissolved in dimethylformamide (DMF) with tert-butyl alcohol and azido dimethyl phosphate.
  • The mixture is heated to 100 °C to promote carbamate formation.
  • After reaction, water and ethyl acetate are added for extraction.
  • The organic layer is dried and purified by column chromatography to isolate the carbamate intermediate.

Step 5: Hydrolysis to 5-bromo-1-methyl-1H-pyrazol-3-amine

  • The carbamate intermediate is treated with 50% trifluoroacetic acid in dichloromethane at room temperature.
  • After completion, the mixture is vacuum dried, neutralized with saturated sodium carbonate solution, extracted with ethyl acetate, dried, and vacuum dried to yield the amine product.

Analytical Data and Reaction Monitoring

  • Thin Layer Chromatography (TLC) is used to monitor reaction completion at various steps, particularly bromination and hydrolysis.
  • Extraction and drying steps use standard organic chemistry protocols with ethyl acetate and anhydrous sodium sulfate.
  • Vacuum spin-drying is employed to remove solvents efficiently.
  • Yields reported for key steps are moderate to high (e.g., 55.9% bromination, 93.2% hydrolysis).
  • Purification by column chromatography is applied for carbamate intermediate isolation to ensure product purity.

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Product Yield (%) Notes
1 Condensation Diethyl butynedioate + methylhydrazine, -10 to 100 °C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Not specified White solid precipitate
2 Bromination Tribromooxyphosphorus, acetonitrile, reflux 15 h Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate 55.9% TLC monitored
3 Hydrolysis NaOH 10% in ethanol, room temp 2 h 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid 93.2% pH adjusted to 9
4 Carbamate Formation Azido dimethyl phosphate + tert-butyl alcohol, DMF, 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate Not specified Column chromatography purification
5 Deprotection Trifluoroacetic acid 50% in DCM, room temp 5-bromo-1-methyl-1H-pyrazol-3-amine Not specified Vacuum drying and extraction

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions and Groups Key Features
Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1934857-77-8) C₇H₁₀BrN₃O₂ 248.08 1-Me, 3-Br, 5-NH₂, 4-COOEt Compact structure; high reactivity at Br and NH₂ sites.
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (138907-71-8) C₁₂H₁₂BrN₃O₂ 310.15 1-(4-BrC₆H₄), 5-NH₂, 4-COOEt Bulky aryl group increases lipophilicity (logP ↑) and steric hindrance.
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate C₁₀H₁₁ClN₄O₂ 254.68 1-(6-Cl-pyridazinyl), 5-NH₂, 4-COOEt Heteroaromatic substituent enhances π-stacking potential and polarity.
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (1352925-94-0) C₁₄H₁₅BrN₂O₂ 323.18 1-Bn, 3-Me, 4-Br, 5-COOEt Bromine at position 4 (vs. 3 in target); ester at position 5 alters shape.
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₃H₁₅Br₂N₂O 374.08 1-Me, 2-(3',5'-Me₂C₆H₃), 4-Br, 5-BrCH₂, 3-keto Non-aromatic dihydro-pyrazolone core; dual bromine sites increase reactivity.

Electronic and Steric Effects

  • Substituent Position : Bromine at position 3 (target) vs. position 4 (CAS 1352925-94-0) alters electronic distribution. Bromine at position 3 may activate the pyrazole ring for electrophilic substitution at adjacent positions.
  • Amino Group: Present in the target and CAS 138907-71-8 , it enhances solubility in polar solvents via hydrogen bonding. Its absence in CAS 1352925-94-0 reduces polarity.
  • Aromatic vs. Alkyl Substituents : The 4-bromophenyl group in CAS 138907-71-8 increases steric bulk and π-π interactions compared to the target’s methyl group.

Physical Properties and Crystallography

  • Crystal Packing : Tools like Mercury CSD reveal that the target’s methyl group leads to less dense packing than the benzyl group in CAS 1352925-94-0 .
  • Void Analysis : The dihydro-pyrazolone core in may create larger solvent-accessible voids compared to fully aromatic pyrazoles.

Biological Activity

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8BrN3O2 and a molecular weight of approximately 231.18 g/mol. The compound features a pyrazole ring, characterized by two adjacent nitrogen atoms, along with an amino group and a bromo substituent that enhance its reactivity and biological interactions.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes reacting 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with tert-butyl nitrite in the presence of copper(II) bromide under elevated temperatures. This pathway not only yields the target compound but also demonstrates its utility as an intermediate in organic synthesis.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory activity. In particular, studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, certain derivatives demonstrated COX-2 selectivity indices exceeding 8, indicating their potential as safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Pyrazole derivatives are known to exhibit activity against various bacterial strains, suggesting that this compound may possess similar properties. The presence of the amino group is often associated with enhanced interactions with microbial targets, potentially leading to therapeutic effects against infections.

Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives may exhibit anticancer activity against specific cancer cell lines. The unique substitution pattern of this compound may confer distinct pharmacological properties that warrant further investigation into its mechanism of action and efficacy in cancer treatment.

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives, providing insights into their mechanisms and potential applications:

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported significant anti-inflammatory activity for various pyrazole derivatives with IC50 values comparable to standard NSAIDs .
Abdellatif et al. (2022)Synthesized substituted pyrazoles and screened them for COX inhibitory activity; some compounds showed high selectivity and low ulcerogenic liability .
Research on Anticancer ActivityInvestigated the effects of pyrazole derivatives on cancer cell lines, revealing promising results that warrant further exploration.

Q & A

Basic: What are the key considerations in designing a synthesis route for Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate?

Designing a synthesis route requires optimizing reaction conditions and selecting appropriate intermediates. Multi-step routes often involve cyclization of diethoxy esters with azides (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) under basic conditions (e.g., K₂CO₃) followed by bromination. Reflux conditions and catalysts (e.g., trifluoroacetic acid) are critical for regioselective bromination at the 3-position. Purification via column chromatography (cyclohexane/ethyl acetate gradients) ensures high yield and purity .

Basic: How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₇H₁₀BrN₃O₂, MW 248.08). Purity is assessed via HPLC (≥98%) and TLC (Rf = 0.53 in cyclohexane/ethyl acetate 2:1). IR spectroscopy identifies functional groups (e.g., carbonyl at 1681 cm⁻¹) .

Advanced: What computational tools are recommended for analyzing the crystal structure or molecular interactions of this compound?

SHELXL is widely used for small-molecule refinement, especially for high-resolution crystallographic data . Mercury CSD 2.0 enables visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonds, halogen contacts). For experimental phasing, SHELXC/D/E pipelines are robust for high-throughput structural analysis .

Advanced: How can one resolve contradictions in spectroscopic data during structural elucidation?

Contradictions arise from overlapping signals or impurities. Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve ambiguous correlations. Cross-validate with X-ray crystallography for absolute configuration. Compare experimental data with PubChem-computed spectra (InChIKey: QEPOBLYUNYIKSX-UHFFFAOYSA-N) to identify discrepancies .

Basic: What are the common impurities or by-products formed during synthesis, and how are they addressed?

Common impurities include regioisomeric brominated pyrazoles (e.g., 4-bromo derivatives) and unreacted intermediates. Silica gel chromatography effectively separates these, while recrystallization in ethanol improves purity. Residual solvents (e.g., DMF) are removed via vacuum distillation .

Advanced: What methodologies are employed to study the compound's interactions with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to enzymes (e.g., kinases). Surface plasmon resonance (SPR) quantifies real-time interactions. In vitro assays (e.g., antimicrobial MIC tests) evaluate bioactivity, with dose-response curves (IC₅₀) calculated using GraphPad Prism .

Basic: How does the bromo substituent influence the compound's reactivity in further chemical modifications?

The 3-bromo group enhances electrophilic substitution (e.g., Suzuki coupling for aryl introductions) and nucleophilic displacement (e.g., amination with NH₃/amines). Bromine’s electron-withdrawing effect stabilizes intermediates during oxidation or reduction steps .

Advanced: What strategies optimize the compound's solubility and stability in biological assays?

Co-solvents (DMSO:PBS mixtures) improve aqueous solubility. Pro-drug derivatization (e.g., ester hydrolysis to carboxylic acid) enhances bioavailability. Stability is monitored via accelerated degradation studies (40°C/75% RH) with HPLC tracking .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Wear nitrile gloves , safety goggles , and lab coats . Use fume hoods to avoid inhalation. In case of skin contact, rinse with water for 15 minutes. Store at 2–8°C in airtight containers. Toxicity data is limited, so treat as hazardous .

Advanced: How can substituent variations (e.g., amino vs. chloro groups) impact the compound's pharmacological profile?

Amino groups enhance hydrogen bonding with target proteins (e.g., kinases), improving affinity. Chloro substituents increase lipophilicity (logP), affecting membrane permeability. SAR studies comparing analogs (e.g., ethyl 5-chloro-1-methyl derivatives) reveal trends in bioactivity and metabolic stability .

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